molecular formula C20H20N4O2 B2578903 2-Methyl-5-({2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine CAS No. 1787984-33-1

2-Methyl-5-({2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine

Cat. No. B2578903
CAS RN: 1787984-33-1
M. Wt: 348.406
InChI Key: NUMJCNYSTPYLBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound X involves intricate steps, which may vary based on the specific synthetic route chosen. Researchers have reported various strategies for constructing the pyrrolidine and oxadiazole rings. These approaches include ring-closure reactions from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings (e.g., proline derivatives). Detailed synthetic procedures and reaction conditions are documented in the literature .


Molecular Structure Analysis

The molecular structure of Compound X is crucial for understanding its properties and interactions. The pyrrolidine ring contributes to the stereochemistry of the molecule, and the spatial arrangement of substituents affects its biological profile. The presence of stereogenic carbons leads to different binding modes with enantioselective proteins. Researchers have explored the influence of steric factors on Compound X’s biological activity, emphasizing the role of stereoisomers .

properties

IUPAC Name

[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-13-5-8-15(9-6-13)18-22-19(26-23-18)17-4-3-11-24(17)20(25)16-10-7-14(2)21-12-16/h5-10,12,17H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMJCNYSTPYLBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)C4=CN=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-({2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine

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